molecular formula C18H12FN3O2S B2843416 N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-58-1

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2843416
CAS No.: 1021260-58-1
M. Wt: 353.37
InChI Key: XNQBXZNZZIBJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule is built on a pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one scaffold, a structural class known for its strong potential in anticancer drug discovery . Compounds featuring this core structure have demonstrated promising biological activities as enzyme inhibitors, particularly targeting kinases crucial for cell proliferation and survival . The specific substitution with a 4-fluorophenyl carboxamide group is a strategic modification often employed to optimize a compound's binding affinity to biological targets and its overall pharmacokinetic profile. Research into structurally analogous pyridothienopyrimidinones has revealed their potent inhibitory effects on specific cancer-relevant kinases. For instance, closely related derivatives have been identified as potent inhibitors of Pim-1 kinase, a validated anticancer target involved in cell cycle progression and apoptosis prevention . Furthermore, such scaffolds are frequently investigated for their activity against the Epidermal Growth Factor Receptor (EGFR), including resistant mutants like T790M, which is a primary target in non-small cell lung cancer (NSCLC) research . The presence of the fluorophenyl group is designed to enhance these interactions, potentially leading to improved potency and selectivity for advanced therapeutic development. This product is provided for research purposes to support these critical investigations. It is intended for use in enzymatic assays, cell-based screening, and mechanism of action studies to further elucidate the therapeutic potential of this chemical series. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-fluorophenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-10-2-7-15-21-17-13(18(24)22(15)9-10)8-14(25-17)16(23)20-12-5-3-11(19)4-6-12/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQBXZNZZIBJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure, characterized by a fluorinated phenyl group and a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, suggests potential biological activities that warrant investigation.

  • Molecular Formula : C18H12FN3O2S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1021260-58-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound is believed to inhibit key enzymes such as kinases, which are critical in cell signaling and proliferation:

  • Kinase Inhibition : Pyridopyrimidine derivatives have shown promise in inhibiting kinases involved in cancer progression. The specific mechanism by which this compound exerts its effects remains to be fully elucidated but may involve modulation of signaling pathways related to cell growth and survival .
  • Anti-inflammatory Activity : The compound has been linked to the inhibition of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS). This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Research indicates that compounds within the pyridopyrimidine class exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds structurally similar to N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. Specific derivatives have been tested for their ability to inhibit cell proliferation effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy:

  • Inhibition of Inflammatory Mediators : Studies have shown that similar compounds can inhibit the expression of pro-inflammatory cytokines and enzymes, leading to reduced inflammation in experimental models .

Data Table: Biological Activity Comparison

Compound NameTarget ActivityIC50 (μM)Reference
This compoundKinase InhibitionTBD
6c (Pyridothienopyrimidinone)Pim-1 Inhibition4.62
7a (Pyridothienopyrimidinone)Cytotoxicity (MCF7)1.18
IndomethacinAnti-inflammatory47.72% inhibition at 4h

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiallergy Activity : A series of pyridothienopyrimidine derivatives were evaluated for their antiallergy effects, showing superior activity compared to traditional treatments like disodium cromoglycate .
  • Cytotoxic Studies : Compounds similar to N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine have been tested against various cancer cell lines (e.g., MCF7, HCT116), demonstrating significant cytotoxicity .
  • Inflammation Models : Research on related pyrimidine derivatives indicates their potential in reducing paw edema in animal models, suggesting effective anti-inflammatory properties .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution.

Biology

The compound has been investigated as a biochemical probe due to its potential interactions with biological systems. Its structure suggests possible binding to multiple receptors involved in cellular signaling pathways.

Medicine

This compound shows promise as a therapeutic agent , particularly for:

  • Anti-inflammatory Activity : It has been noted for inhibiting inflammatory mediators such as interleukin-2 and interleukin-8.
  • Anticancer Properties : Similar compounds have demonstrated efficacy in targeting specific pathways involved in tumor growth.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique chemical properties and reactivity.

Research indicates that derivatives of pyridopyrimidine can exhibit significant biological activities:

  • Anticancer Activity : Some derivatives target specific signaling pathways that regulate tumor growth.
  • Anti-inflammatory Activity : The compound's ability to inhibit inflammatory mediators suggests potential use in treating conditions like arthritis or other inflammatory diseases.
  • Enzyme Inhibition : Interaction with enzymes such as dipeptidyl peptidase IV (DPP-IV) may influence glucose metabolism and offer therapeutic avenues for diabetes management.

Case Study 1: Pyridopyrimidine Derivatives

A review highlighted the therapeutic potential of related compounds in inhibiting DPP-IV activity. This inhibition can lead to improved glycemic control in diabetic models.

Case Study 2: Kinase Inhibition

Research on similar pyridopyrimidine structures revealed their efficacy in inhibiting kinases associated with cancer progression. These findings suggest that this compound may share similar mechanisms of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents Molecular Weight Notable Features
Target Compound Pyrido[1,2-a]thieno[2,3-d]pyrimidine - 4-Fluorophenyl carboxamide
- 7-Methyl
381.39 (calculated) Fluorine enhances lipophilicity and electronic effects; methyl improves steric tolerance
N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Pyrido[1,2-a]thieno[2,3-d]pyrimidine - 2-(Methylthio)phenyl carboxamide 367.45 Sulfur-containing substituent may increase polarizability and redox activity
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine - Cyclopentyl
- Sulfamoylphenyl
613.23 (HRMS) Sulfamoyl group suggests potential antimicrobial/anticancer activity; pyrrolo core alters π-stacking interactions
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-... (CAS RN: 846065-33-6) Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene - 4-Fluorobenzyl
- Oxolan-2-ylmethyl
Not specified Fluorophenyl as a benzyl group; complex tricyclic core may influence target selectivity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(4-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves condensation reactions, cyclization, and functional group modifications. Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Using Pd/C or Cu(I) catalysts for cross-coupling steps (e.g., introducing the 4-fluorophenyl group) .
  • Purification : Employing column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates.
    • Data Table :
StepReaction TypeOptimal ConditionsYield (%)Purity (%)
1Cyclization70°C, 12 hrs6590
2AmidationRT, 24 hrs7895

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm aromatic proton environments and carbonyl groups (e.g., 4-oxo peak at δ 165–170 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H]+^+: ~408.1 g/mol).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrido-thieno-pyrimidine derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC50_{50} protocols).
  • Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Structural analogs : Synthesize derivatives with single substituent changes to isolate activity contributors (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic compound?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve circulation time and cellular uptake .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .

Q. How can computational modeling predict binding interactions between this compound and kinase targets (e.g., EGFR, CDK2)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to identify key binding residues (e.g., Lys721, Thr766) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • SAR analysis : Corrogate substituent effects (e.g., 4-fluorophenyl’s electron-withdrawing impact on binding affinity) .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?

  • Methodology :

  • Metabolite profiling : Use LC-MS to identify Phase I/II metabolites in liver microsomes .
  • PK/PD modeling : Integrate plasma concentration-time curves with efficacy data to optimize dosing regimens .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on this compound’s enzymatic inhibition mechanisms?

  • Methodology :

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
  • SPR analysis : Use surface plasmon resonance to measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Knockout models : Test activity in CRISPR-edited cell lines lacking the target enzyme .

Synthesis and Analytical Challenges

Q. What steps mitigate impurities from side reactions during the final amidation step?

  • Methodology :

  • Reagent stoichiometry : Use 1.2 equivalents of carbodiimide (e.g., EDC) to drive the reaction to completion .
  • In situ monitoring : Employ TLC (silica, UV detection) to track reaction progress and halt at 90% conversion.
  • Acidic workup : Quench with 1M HCl to precipitate unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.